![molecular formula C20H20ClN5O3 B2720729 6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878719-69-8](/img/no-structure.png)

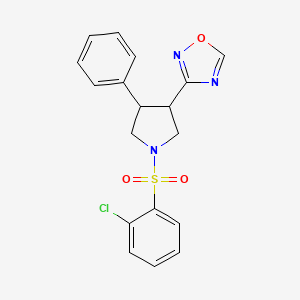

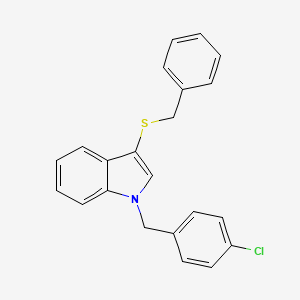

6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance .

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds or breakdown reactions that occur under certain conditions .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis of Related Compounds

Research on related chemical structures, such as purine analogs and imidazole derivatives, provides a foundation for understanding the synthesis routes that could be applied or adapted for the specific compound . The synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors to purine analogs showcases the versatility of imidazole-based compounds in creating complex structures potentially relevant to the compound of interest (Alves, Proença, & Booth, 1994). Similarly, the use of disulfonic acid imidazolium chloroaluminate as a catalyst highlights innovative approaches to the synthesis of pyrazole derivatives (Moosavi‐Zare et al., 2013), which could be relevant for the development of synthesis strategies for the target compound.

Potential Applications in Scientific Research

The broader family of imidazole and purine derivatives demonstrates a wide range of biological activities, suggesting potential research applications for "6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione" in fields such as pharmacology, medicinal chemistry, and materials science.

Antiproliferative and Antimicrobial Activities : Compounds with similar structures have been evaluated for their antiproliferative and antimicrobial activities. For instance, derivatives of 1H-benzo[d]imidazole-4,7-diones showed potent inhibitory activity against vascular smooth muscle cell proliferation (Ryu et al., 2008), suggesting potential applications in addressing cardiovascular diseases.

Anticancer Properties : The synthesis and evaluation of naphtho[2,3-d]imidazole-4,9-diones for their anticancer properties highlight the significance of imidazole derivatives in cancer research (Liu et al., 2018). Such studies point towards the exploration of the compound of interest for its potential anticancer activities.

Chemical Synthesis and Material Science : Imidazoles and their derivatives are also key in the synthesis of novel materials and chemical intermediates. For example, the electrochemical reduction of imidazolium cations to imidazol-2-ylidenes indicates their utility in material science and as intermediates in organic synthesis (Gorodetsky et al., 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione' involves the condensation of 3-chloro-4-methoxyaniline with 2,6-dimethyl-3-nitropyridine followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,4-pentanedione to form the purine ring system. The final step involves the alkylation of the purine ring with 2-propen-1-ol and subsequent cyclization to form the imidazole ring.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2,6-dimethyl-3-nitropyridine", "sodium borohydride", "2,4-pentanedione", "2-propen-1-ol" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-methoxyaniline with 2,6-dimethyl-3-nitropyridine in the presence of a base such as potassium carbonate to form the corresponding nitroaniline derivative.", "Step 2: Reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride.", "Step 3: Reaction of the resulting compound with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form the purine ring system.", "Step 4: Alkylation of the purine ring with 2-propen-1-ol in the presence of a base such as potassium carbonate followed by cyclization to form the imidazole ring.", "Step 5: Isolation and purification of the final product." ] } | |

CAS-Nummer |

878719-69-8 |

Produktname |

6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Molekularformel |

C20H20ClN5O3 |

Molekulargewicht |

413.86 |

IUPAC-Name |

6-(3-chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C20H20ClN5O3/c1-6-9-24-18(27)16-17(23(4)20(24)28)22-19-25(11(2)12(3)26(16)19)13-7-8-15(29-5)14(21)10-13/h6-8,10H,1,9H2,2-5H3 |

InChI-Schlüssel |

HHWBWNSBGUFNMX-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)CC=C)C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2720649.png)

![Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2720650.png)

![Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine](/img/structure/B2720652.png)

![2,2-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2720654.png)

![6-(dimethylamino)-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2720656.png)

![N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2720664.png)

![3-({3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}sulfonyl)-2,6-dichloropyridine](/img/structure/B2720665.png)

![N-allyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2720666.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2720668.png)